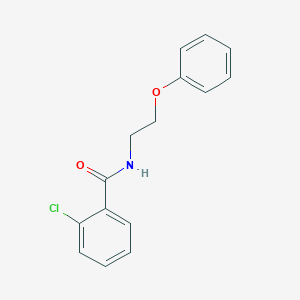
N-ethyl-N-(3-methoxybenzyl)quinoxaline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-(3-methoxybenzyl)quinoxaline-5-carboxamide, also known as NBQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. NBQX has been widely used in scientific research as a selective antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors that play a crucial role in synaptic plasticity and neuronal excitability.
作用机制
N-ethyl-N-(3-methoxybenzyl)quinoxaline-5-carboxamide acts as a competitive antagonist for the AMPA receptor by binding to the glutamate binding site on the receptor and preventing the activation of the receptor by glutamate. This results in the inhibition of the excitatory synaptic transmission mediated by the AMPA receptor, leading to the suppression of neuronal activity.
Biochemical and Physiological Effects
The blockade of the AMPA receptor by this compound has been shown to have various biochemical and physiological effects. For example, this compound can inhibit the induction of long-term potentiation (LTP), a cellular mechanism of synaptic plasticity that underlies learning and memory. This compound can also reduce the excitotoxicity and oxidative stress induced by excessive activation of the AMPA receptor, which are implicated in the pathogenesis of neurological disorders. However, this compound may also have off-target effects on other receptors and ion channels, which should be taken into consideration in the interpretation of experimental results.
实验室实验的优点和局限性
N-ethyl-N-(3-methoxybenzyl)quinoxaline-5-carboxamide has several advantages as a research tool, including its high selectivity for the AMPA receptor, its potency and efficacy in blocking the receptor, and its availability as a commercial product. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may not completely block all subtypes of AMPA receptors, and its effects may depend on the experimental conditions such as the concentration and duration of exposure. Furthermore, this compound may have different effects in different brain regions and cell types, which may complicate the interpretation of results.
未来方向
There are several future directions for the research on N-ethyl-N-(3-methoxybenzyl)quinoxaline-5-carboxamide. One direction is to develop more selective and potent AMPA receptor antagonists that can overcome the limitations of this compound and provide more precise tools for the study of AMPA receptor function. Another direction is to investigate the role of AMPA receptors in the pathogenesis of neurological disorders and to develop novel therapeutic strategies that target these receptors. Finally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and enhance the efficacy of treatment.
合成方法
The synthesis of N-ethyl-N-(3-methoxybenzyl)quinoxaline-5-carboxamide involves several steps, including the reaction of 3-methoxybenzylamine with ethyl chloroformate to form the corresponding carbamate, followed by the reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the quinoxaline ring. The final product is obtained by the reaction of the quinoxaline intermediate with ethylamine. The overall yield of this compound is around 30%, and the purity can be further improved by recrystallization.
科学研究应用
N-ethyl-N-(3-methoxybenzyl)quinoxaline-5-carboxamide has been widely used in scientific research as a tool to investigate the role of AMPA receptors in various physiological and pathological processes. For example, this compound has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has also been used to screen potential drugs that target AMPA receptors for the treatment of these disorders.
属性
IUPAC Name |
N-ethyl-N-[(3-methoxyphenyl)methyl]quinoxaline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-22(13-14-6-4-7-15(12-14)24-2)19(23)16-8-5-9-17-18(16)21-11-10-20-17/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANLZMLITDQKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)OC)C(=O)C2=C3C(=CC=C2)N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-2-methyl-N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5345507.png)

![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)
![4-({(2R,5S)-5-[(6-ethyl-2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5345539.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)

![4-({2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5345564.png)
![3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B5345575.png)
![1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5345576.png)
![(2R*,3S*,6R*)-5-(3-isoxazolylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345583.png)

![3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5345598.png)